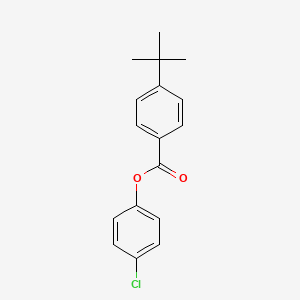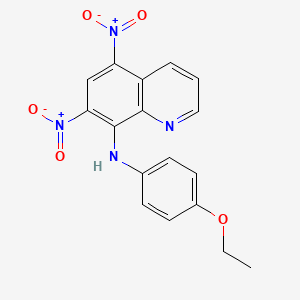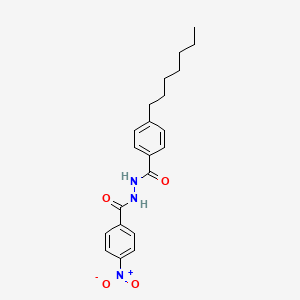
2-(3-(2-(2-hydroxy-5-nitrobenzoyl)hydrazono)-2-oxoindolin-1-yl)-N-p-tolylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-(2-(2-hydroxy-5-nitrobenzoyl)hydrazono)-2-oxoindolin-1-yl)-N-p-tolylacetamide is a complex organic compound that features a variety of functional groups, including nitro, hydroxy, and acetamide groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(2-(2-hydroxy-5-nitrobenzoyl)hydrazono)-2-oxoindolin-1-yl)-N-p-tolylacetamide typically involves multiple steps. One common route starts with the nitration of a benzene derivative to introduce the nitro group. This is followed by the formation of a hydrazone linkage and subsequent acylation to introduce the acetamide group. The reaction conditions often involve the use of strong acids or bases, elevated temperatures, and specific solvents to ensure the desired transformations occur efficiently .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-(3-(2-(2-hydroxy-5-nitrobenzoyl)hydrazono)-2-oxoindolin-1-yl)-N-p-tolylacetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as alkoxides or amines in the presence of a base.
Major Products
Oxidation: Formation of nitro derivatives or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of ethers or amides depending on the nucleophile used.
科学的研究の応用
2-(3-(2-(2-hydroxy-5-nitrobenzoyl)hydrazono)-2-oxoindolin-1-yl)-N-p-tolylacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying enzyme activity or as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as dyes or polymers.
作用機序
The mechanism of action of 2-(3-(2-(2-hydroxy-5-nitrobenzoyl)hydrazono)-2-oxoindolin-1-yl)-N-p-tolylacetamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the hydrazone linkage can form stable complexes with metal ions. These interactions can modulate biological pathways, leading to various effects such as enzyme inhibition or activation .
類似化合物との比較
Similar Compounds
2-Hydroxy-5-nitrobenzoic acid: Shares the nitro and hydroxy functional groups but lacks the hydrazone and acetamide linkages.
2-Hydroxy-5-nitrobenzaldehyde: Contains the nitro and hydroxy groups but has an aldehyde group instead of the acetamide linkage.
Uniqueness
2-(3-(2-(2-hydroxy-5-nitrobenzoyl)hydrazono)-2-oxoindolin-1-yl)-N-p-tolylacetamide is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This makes it a versatile compound for research and industrial applications.
特性
分子式 |
C24H19N5O6 |
|---|---|
分子量 |
473.4 g/mol |
IUPAC名 |
2-hydroxy-N-[2-hydroxy-1-[2-(4-methylanilino)-2-oxoethyl]indol-3-yl]imino-5-nitrobenzamide |
InChI |
InChI=1S/C24H19N5O6/c1-14-6-8-15(9-7-14)25-21(31)13-28-19-5-3-2-4-17(19)22(24(28)33)26-27-23(32)18-12-16(29(34)35)10-11-20(18)30/h2-12,30,33H,13H2,1H3,(H,25,31) |
InChIキー |
SNYQCOQSBMEOFD-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=C2O)N=NC(=O)C4=C(C=CC(=C4)[N+](=O)[O-])O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoyl]amino}benzoate](/img/structure/B11702791.png)


![N-(2,2,2-Trichloro-1-{[(2-nitrophenyl)carbamothioyl]amino}ethyl)naphthalene-1-carboxamide](/img/structure/B11702819.png)


![3-hydroxy-N'-[(1Z)-1-(7-hydroxy-2-oxo-2H-chromen-3-yl)ethylidene]naphthalene-2-carbohydrazide](/img/structure/B11702836.png)
![(1E)-1-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-2-phenylhydrazine](/img/structure/B11702843.png)



![N-(1-{[(4-bromophenyl)carbamothioyl]amino}-2,2,2-trichloroethyl)-3-chlorobenzamide](/img/structure/B11702866.png)
![4-methyl-N-[(phenylsulfonyl)methyl]benzamide](/img/structure/B11702877.png)
![1-{[(2,4-Dichlorophenyl)carbonyl]oxy}pyrrolidine-2,5-dione](/img/structure/B11702879.png)
